2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde
Description
2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde is a bicyclic heteroaromatic compound characterized by a fused imidazole-pyridine core with a chloro substituent at position 2 and a formyl group at position 2. Its molecular formula is C₈H₅ClN₂O, with an average mass of 180.59 g/mol and a monoisotopic mass of 180.00904 g/mol . The compound is synthesized via the Vilsmeier-Haack reaction, where 2-chloroimidazo[1,2-a]pyridine reacts with the Vilsmeier reagent (DMF-POCl₃) at 70°C for 5 hours, yielding the product in excellent yields (e.g., 80–95%) .
Key applications include its role as a precursor in synthesizing fluorescent molecular rotors for viscosity sensing , ferrocene-containing pyrimidine derivatives for intramolecular charge transfer studies , and bioactive oxazole analogs with anti-urease activity .
Properties
IUPAC Name |
2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-8-6(5-12)11-4-2-1-3-7(11)10-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRORAWYCXIWSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50366426 | |
| Record name | 2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50366426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131773-23-4 | |
| Record name | 2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50366426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism and General Procedure
The Vilsmeier-Haack reaction is the most widely employed method for introducing the aldehyde group at the 3-position of the imidazo[1,2-a]pyridine scaffold. This electrophilic aromatic substitution involves the in situ generation of a chloroiminium ion from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as the formylating agent.
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Reagent Preparation : POCl₃ (2.3 equiv) is added dropwise to DMF (1.5 mL) at 0–5°C, forming the chloroiminium intermediate.
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Substrate Addition : 2-Chloroimidazo[1,2-a]pyridine (1 equiv) is introduced, and the mixture is stirred at 80°C for 2–5 hours.
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Workup : The reaction is quenched with ice-cold NaHCO₃, extracted with dichloromethane (DCM), and purified via silica gel chromatography (Hexane/EtOAc = 70:30).
| Parameter | Value |
|---|---|
| Yield | 71–98% |
| Reaction Temperature | 80°C |
| Purification | Column Chromatography |
| Key NMR Signals | δ 9.99 ppm (s, CH=O) |
Optimization Strategies
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Temperature Control : Prolonged heating (>5 hours) at 80°C reduces side products like over-oxidized carboxylic acids.
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Solvent Effects : Toluene or DCM enhances solubility of intermediates, while excess DMF accelerates iminium ion formation.
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Stoichiometry : A 2.3:1 molar ratio of POCl₃ to substrate ensures complete conversion.
Two-Step Synthesis from 2-Aminopyridine and Chloroacetic Acid
Cyclization to 2-Chloroimidazo[1,2-a]pyridine
The synthesis begins with the formation of the imidazo[1,2-a]pyridine core via cyclization of 2-aminopyridine and chloroacetic acid.
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Intermediate Formation : Chloroacetic acid (3.67 g, 38.8 mmol) reacts with 2-aminopyridine (4.3 g, 46 mmol) in ethanol under reflux with triethylamine (Et₃N) as a base, yielding 2-(2-iminopyridinyl)acetic acid.
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Cyclization : The intermediate is treated with POCl₃ in toluene at reflux for 16 hours, producing 2-chloroimidazo[1,2-a]pyridine.
Data Table :
| Step | Yield | Conditions |
|---|---|---|
| Intermediate | 89% | Ethanol, reflux, 5h |
| Cyclization | 98% | Toluene, POCl₃, 16h |
Formylation via Vilsmeier-Haack Reaction
The chloro-substituted intermediate undergoes formylation under conditions similar to Section 1.1.
Key Observations :
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Reaction Time : 2 hours at room temperature suffices for complete formylation.
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Purification : Silica chromatography with Hexane/EtOAc (70:30) isolates the product in 85–88% yield.
Alternative Pathways and Modifications
Microwave-Assisted Synthesis
Recent advances utilize microwave irradiation to reduce reaction times from hours to minutes. For example, a 30-minute irradiation at 100°C achieves 90% yield, minimizing decomposition.
Substituent Effects
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Electron-Withdrawing Groups : Nitro or cyano substituents at the 6-position retard formylation due to reduced electron density.
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Methyl Groups : 6-Methyl derivatives exhibit higher yields (92%) compared to unsubstituted analogs (85%).
Industrial-Scale Production Considerations
While laboratory methods are well-established, industrial adaptation requires:
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Continuous Flow Systems : To manage exothermic reactions during POCl₃ addition.
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Solvent Recovery : Hexane and DCM are recycled via distillation, reducing costs by 40%.
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Safety Protocols : POCl₃ quench tanks with NaHCO₃ neutralize residual reagents, preventing corrosive waste.
Comparative Analysis of Methods
| Method | Yield | Time | Scalability |
|---|---|---|---|
| Vilsmeier-Haack | 71–98% | 2–5h | High |
| Two-Step Synthesis | 85–89% | 21h total | Moderate |
| Microwave-Assisted | 90% | 0.5h | Limited |
Chemical Reactions Analysis
Types of Reactions
2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid.
Reduction: 2-Chloroimidazo[1,2-a]pyridine-3-methanol.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Notably, it has been explored for its potential in developing drugs targeting neurological disorders and infectious diseases.
- Anticancer Activity : Research has shown that derivatives of imidazo[1,2-a]pyridine exhibit anticancer properties. For instance, compounds derived from 2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. In one study, specific derivatives demonstrated significant inhibition of cell proliferation in breast and lung cancer models .
- Cholinesterase Inhibition : The compound has been investigated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in the treatment of Alzheimer's disease. A study reported that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent cholinesterase inhibition .
Biochemical Research
In biochemical studies, this compound is utilized to explore enzyme inhibition and receptor binding.
- Enzyme Studies : The compound has been employed to investigate the binding interactions with various enzymes. For example, molecular docking studies revealed that certain derivatives bind effectively to the active sites of cholinesterases, providing insights into their mechanism of action .
Material Science
The unique chemical properties of this compound have led to its application in material science.
- Advanced Materials : It is used in the synthesis of advanced materials such as polymers and coatings. The incorporation of this compound into polymer matrices enhances thermal stability and mechanical properties, making it suitable for various industrial applications .
Agricultural Chemistry
The compound is being explored for its potential use in agricultural chemistry.
- Agrochemical Development : Research indicates that derivatives of this compound may serve as effective agrochemicals, including pesticides and herbicides. These compounds have shown promise in preliminary studies for their ability to inhibit plant pathogens .
Diagnostic Tools
In medical diagnostics, this compound can be formulated into agents that aid in detecting specific biological markers.
- Diagnostic Applications : The ability of this compound to interact with biological molecules makes it a candidate for developing diagnostic agents that can identify biomarkers associated with diseases .
Table 1: Summary of Biological Activities
Table 2: Material Properties Enhancement
Mechanism of Action
The mechanism of action of 2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde is not fully understood. it is believed to interact with various molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, leading to its observed biological effects . Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of imidazo[1,2-a]pyridine derivatives are highly dependent on substituent type and position. Below is a comparative analysis:
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups (EWGs) : Chloro and nitro substituents increase electrophilicity, enhancing binding to enzyme active sites (e.g., urease) .
- Hydrogen-Bonding Moieties : Analogs with -OH or -NH₂ groups show improved inhibition via interactions with catalytic residues .
- Steric Effects : Bulky substituents (e.g., 4-Cl-Ph) may reduce activity by hindering enzyme access, as seen in some 6-chloro derivatives .
Biological Activity
2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring, with a chlorine atom at the 2-position and an aldehyde group at the 3-position. Its synthesis typically involves the Vilsmeier-Haack reaction or other synthetic methodologies that allow for the introduction of the chloro and aldehyde functionalities.
Table 1: Common Synthesis Methods for this compound
| Synthesis Method | Key Features |
|---|---|
| Vilsmeier-Haack Reaction | Utilizes phosphorus oxychloride and DMF |
| Condensation Reactions | Involves reaction with appropriate amines |
| Cyclization Techniques | Various cyclization methods to form the core structure |
Antimicrobial Properties
Research has demonstrated that this compound exhibits significant antimicrobial activity. A study highlighted its efficacy against various strains of bacteria and fungi, including resistant strains of Candida albicans. The minimum inhibitory concentration (MIC) values were reported as low as 62.5 µg/mL for certain derivatives, indicating potent antifungal properties .
Anticancer Activity
The compound has also been studied for its anticancer potential. It acts as an enzyme inhibitor or receptor modulator, particularly against various cancer cell lines. For instance, derivatives of this compound have shown promising results in inhibiting the proliferation of cancer cells in vitro. A notable study reported that modifications to the imidazo[1,2-a]pyridine structure enhanced its cytotoxicity against human cancer cell lines .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit key enzymes involved in cellular pathways, such as kinases and proteases.
- Receptor Modulation : It may act on G-protein coupled receptors (GPCRs), influencing signal transduction pathways critical for cell survival and proliferation.
Case Studies
- Antifungal Activity : A study synthesized ten derivatives based on this compound and tested their antifungal properties against Candida albicans. Four compounds displayed significant antifungal activity with MIC values ranging from 10 to 20 µg/mL .
- Anticancer Studies : In vitro studies involving modified versions of this compound indicated that certain substitutions at the imidazole or pyridine rings enhanced cytotoxic effects against breast cancer cell lines (MCF-7) with IC50 values lower than 30 µM .
Q & A
Q. What are the common synthetic routes for 2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde?
The compound is primarily synthesized via the Vilsmeier-Haack reaction , where 2-chloroimidazo[1,2-a]pyridine reacts with DMF-POCl₃ at 70°C for 5 hours, yielding >80% . Another method involves phosphoryl trichloride (POCl₃) in DMF under reflux (353 K, 5 hours), followed by silica gel chromatography purification using ethyl acetate/petroleum ether . A third approach employs Cu(II)-catalyzed dehydrogenative aminooxygenation , though yields are not explicitly reported .
Q. Table 1: Comparison of Synthetic Methods
Q. How is this compound characterized?
Key characterization techniques include:
- IR Spectroscopy : Identifies carbonyl (C=O stretch at 1656–1600 cm⁻¹) and aromatic C=C (1580–1400 cm⁻¹) groups .
- NMR : ¹H and ¹³C NMR confirm aldehyde proton (~9.8 ppm) and aromatic/heterocyclic carbon environments .
- Cyclic Voltammetry : Used to study redox behavior, e.g., irreversible one-electron oxidation waves linked to charge transfer in ferrocene derivatives .
Advanced Research Questions
Q. How can synthetic yields be optimized for multi-step reactions involving this compound?
In one-pot cross-coupling with N-tosylhydrazones, sequential steps (alkylation, elimination, cyclization) achieve ~50% overall yield. Optimizing stoichiometry (1:1.1 molar ratio of substrates) and reaction time (≤3 hours per step) improves efficiency . For Vilsmeier-Haack reactions, lowering POCl₃ excess (1.1 eq.) reduces side products while maintaining high yields .
Q. How should researchers address contradictions in spectral data during characterization?
Discrepancies in NMR/IR spectra may arise from tautomerism or solvent effects. For example:
Q. What strategies enable functionalization of this compound for material science applications?
- Schiff Base Formation : React with amines (e.g., p-anisidine) in methanol under reflux to form imines for coordination chemistry .
- Ferrocene Conjugation : Couple with ferrocenyl reagents via Knoevenagel condensation to create redox-active hybrids for OLEDs or sensors .
- Surface Modification : Graft onto mesoporous silica via aldehyde-amine coupling for heavy metal adsorption (e.g., Cu²⁺ removal) .
Q. Table 2: Functionalization Strategies
Q. How can electrochemical properties be analyzed to inform material design?
Cyclic Voltammetry (CV) reveals redox-active behavior. For example, 2-indolyl-4-(2-chloroimidazo[1,2-a]pyridin-3-yl)-6-ferrocenylpyrimidine shows a one-electron oxidation wave at +0.85 V (vs. Ag/AgCl), attributed to ferrocene/imidazo-pyridine interactions. Use a three-electrode system in anhydrous acetonitrile with 0.1 M TBAPF₆ as the supporting electrolyte .
Q. What advanced purification techniques are recommended for scale-up synthesis?
- Flash Chromatography : Reduces purification time for gram-scale reactions (e.g., using EtOAc/hexane gradients) .
- Recrystallization : Slow evaporation of ethyl acetate/petroleum ether (1:1) yields single crystals for X-ray diffraction .
Methodological Considerations
- Reaction Monitoring : Use TLC (silica gel GF254, UV visualization) with ethyl acetate/hexane (1:1) as the mobile phase .
- Safety : POCl₃ and DMF are corrosive/toxic; use inert atmosphere and proper PPE .
- Data Reproducibility : Report solvent purity (e.g., anhydrous DMF) and reaction atmosphere (N₂/Ar) to ensure consistency .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
